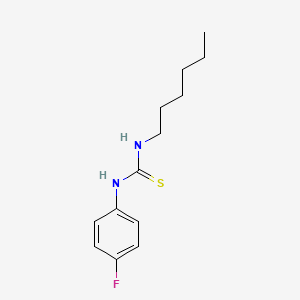

1-(4-Fluorophenyl)-3-hexylthiourea

Description

Propriétés

Formule moléculaire |

C13H19FN2S |

|---|---|

Poids moléculaire |

254.37 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-3-hexylthiourea |

InChI |

InChI=1S/C13H19FN2S/c1-2-3-4-5-10-15-13(17)16-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3,(H2,15,16,17) |

Clé InChI |

GHXKMFWTBOVYNH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCNC(=S)NC1=CC=C(C=C1)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategies

Thioureas are typically synthesized via the reaction of isothiocyanates with amines or through nucleophilic substitution of thiocyanate salts. For 1-(4-fluorophenyl)-3-hexylthiourea, the primary route involves the condensation of 4-fluorophenyl isothiocyanate with hexylamine under controlled conditions. Alternative methods, such as the use of thiocyanate precursors or multicomponent reactions, have also been explored but are less common.

Direct Condensation of Isothiocyanate and Amine

Standard Procedure

The most widely reported method involves the reaction of equimolar quantities of 4-fluorophenyl isothiocyanate and hexylamine in an anhydrous solvent (e.g., dichloromethane or acetone) at room temperature:

Reaction Scheme:

$$

\text{4-Fluorophenyl isothiocyanate} + \text{Hexylamine} \rightarrow \text{this compound}

$$

Optimized Conditions:

- Solvent: Dichloromethane (DCM) or acetone.

- Temperature: 0–25°C (prevents side reactions such as urea formation).

- Base: Triethylamine (TEA) or sodium hydride (NaH) to scavenge HCl.

- Yield: 60–85% after purification by column chromatography or recrystallization.

Key Observations

Alternative Synthetic Routes

Thiocarbamoylation of Amines

In this approach, hexylamine is first converted to a thiocarbamoyl chloride intermediate, which subsequently reacts with 4-fluoroaniline:

Critical Analysis of Methodologies

Comparison of Yields and Conditions

| Method | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Direct Condensation | DCM | None | 25°C | 70% | |

| PTC-Assisted | Acetone/H$$_2$$O | TBAB | 25°C | 82% | |

| Thiocarbamoylation | THF | K$$2$$CO$$3$$ | 0°C | 50% |

Purification and Characterization

Isolation Techniques

Industrial-Scale Considerations

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary studies show that microwave irradiation (100°C, 20 min) accelerates the reaction, achieving 88% yield with reduced side products.

Continuous Flow Systems

Microreactor technology enables precise control over reaction parameters, enhancing reproducibility for high-throughput applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-3-hexylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction of the thiourea group can yield corresponding amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products:

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Applications De Recherche Scientifique

1-(4-Fluorophenyl)-3-hexylthiourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-3-hexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and bind to target receptors. This dual functionality contributes to its biological activity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison of Thiourea Derivatives

- Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyphenyl group in compound II (Table 1). This difference may influence reactivity in nucleophilic substitutions or binding to biological targets .

Crystallographic and Solubility Properties

- Crystal Packing : The syn–anti configuration observed in benzoylthiourea derivatives (compound II) is common in thioureas and stabilizes the structure via intramolecular hydrogen bonds. The hexyl chain in the target compound may disrupt such packing, reducing crystallinity and increasing amorphous character .

- Solubility : The hydroxyethyl group in compound X improves aqueous solubility, whereas the hexyl chain in the target compound likely favors organic solvents (e.g., DMSO, chloroform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.